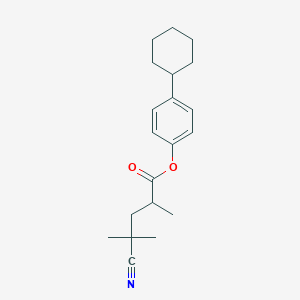
4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate is an organic compound with the molecular formula C20H27NO2 It is known for its unique structural features, which include a cyclohexyl group attached to a phenyl ring, a cyano group, and a dimethylpentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate typically involves the esterification of 4-cyclohexylphenol with 4-cyano-2,4-dimethylpentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 4-Cyclohexylphenyl 4-carboxy-2,4-dimethylpentanoate.
Reduction: 4-Cyclohexylphenyl 4-amino-2,4-dimethylpentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid or alcohol moieties that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylphenyl 4-cyano-2,4-dimethylbutanoate: Similar structure but with a shorter carbon chain.
4-Cyclohexylphenyl 4-cyano-2,4-dimethylhexanoate: Similar structure but with a longer carbon chain.
4-Cyclohexylphenyl 4-cyano-2,4-dimethylbenzoate: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
4-Cyclohexylphenyl 4-cyano-2,4-dimethylpentanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its balance of hydrophobic and hydrophilic regions makes it versatile for various chemical and biological interactions.
Properties
CAS No. |
61596-29-0 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 4-cyano-2,4-dimethylpentanoate |
InChI |
InChI=1S/C20H27NO2/c1-15(13-20(2,3)14-21)19(22)23-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h9-12,15-16H,4-8,13H2,1-3H3 |
InChI Key |
QOEWDBRLQDPPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C#N)C(=O)OC1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















